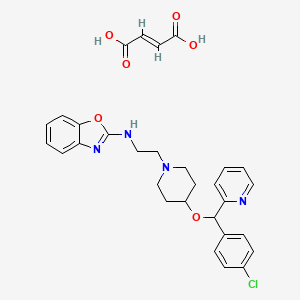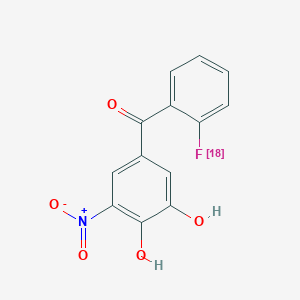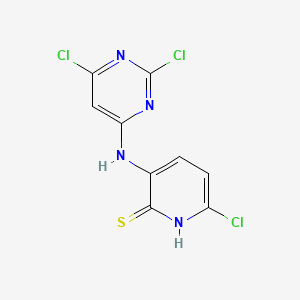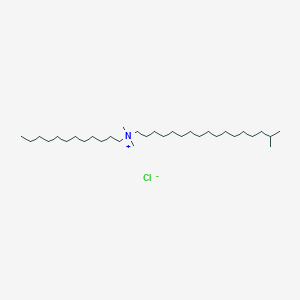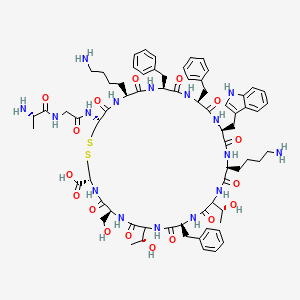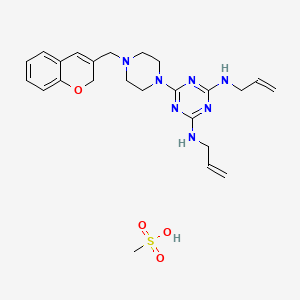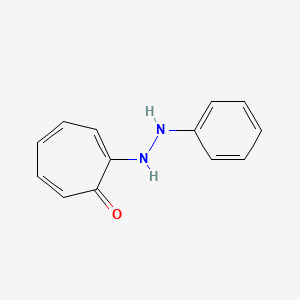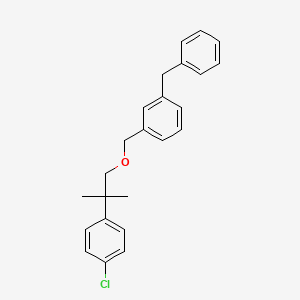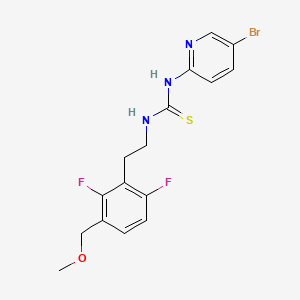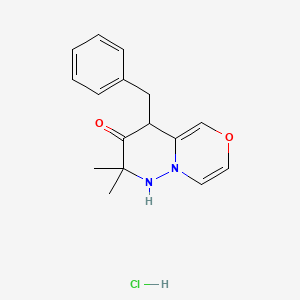
2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the oxazine moiety. The phenylmethyl group is then added through a Friedel-Crafts alkylation reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine and oxazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
Medicinally, 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and oxazine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one
- 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one dihydrochloride
Uniqueness
The monohydrochloride form of 2,2-Dimethyl-4-(phenylmethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly useful in certain medicinal and industrial applications where these properties are critical.
特性
CAS番号 |
88799-52-4 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC名 |
4-benzyl-2,2-dimethyl-1,4-dihydropyridazino[6,1-c][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-16(2)15(19)13(10-12-6-4-3-5-7-12)14-11-20-9-8-18(14)17-16;/h3-9,11,13,17H,10H2,1-2H3;1H |
InChIキー |
QEHDDQXBVNEKTJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C(C2=COC=CN2N1)CC3=CC=CC=C3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



